molecular formula C120H188N34O35S B163129 Human motilin CAS No. 9072-41-7

Human motilin

Cat. No.: B163129
CAS No.: 9072-41-7
M. Wt: 2699.1 g/mol
InChI Key: LVRVABPNVHYXRT-BQWXUCBYSA-N
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Mechanism of Action

Target of Action

Motilin, a gastrointestinal (GI) hormone, is produced in endocrine cells in the mucosa of the upper intestine . Its primary target is the specific motilin receptor (MLN-R), which is found in various mammals . The MLN-R has also been identified in non-mammalian vertebrates .

Mode of Action

When motilin is released, it binds to the MLN-R . This binding triggers muscle contractions in the small intestine . These contractions move food from the small intestine to the large intestine, a process known as the migrating motor complex .

Biochemical Pathways

Motilin is known to regulate the phase III of the interdigestive migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews . This motilin-induced MMC contributes to the maintenance of normal GI functions and transmits a hunger signal from the stomach to the brain .

Pharmacokinetics

The pharmacokinetics of motilin can be described by a linear model . After intravenous administration, the plasma concentration of motilin rapidly increases to a maximum at the end of the infusion . After the infusion is completed, plasma concentrations decline monoexponentially with an elimination half-time of 4.57–5.64 minutes . The area under the concentration-time curve and the maximum concentration increase in proportion to the dose .

Result of Action

The primary function of motilin is to move food through the gastrointestinal tract . It also helps produce a stomach enzyme called pepsin, which aids in protein digestion . Furthermore, motilin helps trigger gallbladder emptying, hunger cues, and the release of insulin from the pancreas .

Action Environment

The release of motilin is influenced by various factors. For instance, the body produces more motilin during fasting periods, such as between meals or during sleep . Motilin levels also vary depending on what you eat. For example, motilin decreases when you eat foods with fat or sugar (glucose) . In addition, certain conditions can affect motilin levels. For example, pregnant individuals typically have lower motilin levels, which can cause constipation and heartburn .

Future Directions

The physiological role of motilin and its receptors in the brain requires further investigation . Erythromycin and its derivatives act as motilin agonists with clinically useful prokinetic potential . The motilin receptor has recently been cloned and has substantial structural homology with the growth hormone secretagogue receptor .

Biochemical Analysis

Biochemical Properties

Human Motilin is produced in endocrine cells in the mucosa of the upper intestine . It is an important regulator of gastrointestinal (GI) motility and mediates the phase III of interdigestive migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews through the specific motilin receptor (MLN-R) .

Cellular Effects

This compound-induced MMC contributes to the maintenance of normal GI functions and transmits a hunger signal from the stomach to the brain . The mRNA of MTLR shows a more extensive distribution in the thyroid gland, bone marrow, GI tract, brain, and retina , indicating its multiple physiological functions .

Molecular Mechanism

This compound activates the motilin receptor (MTLR), a class A G protein–coupled receptor (GPCR), and stimulates GI motility . Upon stimulation, MTLR predominantly activates the Gq/11 protein, induces Ca2+ fluxes, and regulates human GI motility .

Temporal Effects in Laboratory Settings

It is known that the N and C termini of motilin are highly conserved across species , indicating the involvement of both termini in the physiological function of motilin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Motilin is active in most mammals but does not respond in rodents, in which the genes of motilin and its receptor have become pseudogenes .

Metabolic Pathways

This compound is involved in the regulation of the migrating motor complex, which, in turn, controls food digestion, the transmission of hunger signals, and GI hormone secretion .

Transport and Distribution

It is known that the mRNA of MTLR shows a more extensive distribution in the thyroid gland, bone marrow, GI tract, brain, and retina , indicating its multiple physiological functions .

Subcellular Localization

It is known that the mRNA of MTLR shows a more extensive distribution in the thyroid gland, bone marrow, GI tract, brain, and retina , indicating its multiple physiological functions .

Chemical Reactions Analysis

Motilin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of motilin can lead to the formation of disulfide bonds, which stabilize its three-dimensional structure .

Properties

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)/t64-,65+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-,98-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRVABPNVHYXRT-BQWXUCBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H188N34O35S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2699.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9072-41-7
Record name Human motilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009072417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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